molecular formula C8H6N2O3 B3218863 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190313-23-5

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B3218863
CAS No.: 1190313-23-5
M. Wt: 178.14 g/mol
InChI Key: DNNOAQPDCIOAOZ-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical building block based on the pyrrolopyridine scaffold, a structure of high interest in medicinal chemistry and drug design. Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds containing a pyrrole ring fused to a pyridine ring. This structure is a key pharmacophore in a wide range of bioactive molecules due to its similarity to purine bases like adenine and guanine, allowing it to interact with various enzymatic targets . The pyrrolopyridine core is found in several approved drugs and investigational compounds. For instance, Vemurafenib (a B-Raf kinase inhibitor for melanoma treatment) and Pexidartinib are notable examples of drugs containing this scaffold, highlighting its significance in oncology . Other derivatives have been investigated for a broad spectrum of biological activities, including antidiabetic effects through mechanisms like aldose reductase inhibition or acting as GPR119 agonists, antiviral properties (e.g., against HIV-1), and antimicrobial activity . Researchers value this scaffold not only for its diverse biological profile but also for its positive impact on the physicochemical properties of lead compounds, such as improving solubility, polarity, and hydrogen bonding capacity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-4-1-6-7(10-2-4)5(3-9-6)8(12)13/h1-3,9,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNOAQPDCIOAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the use of pyridine derivatives and pyrrole derivatives, followed by cyclization reactions facilitated by catalysts or specific reagents .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce hydroxylated or aminated derivatives .

Scientific Research Applications

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the pyrrolopyridine ring significantly influence molecular weight, solubility, acidity, and reactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
6-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid -OH C₈H₆N₂O₃ 178.14 High polarity, acidic (pKa ~3-4)
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid -OCH₃ C₉H₈N₂O₃ 192.17 Moderate polarity, lipophilic
6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid -Cl C₈H₅ClN₂O₂ 212.59 Electron-withdrawing, reactive
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -Cl C₇H₅ClN₂O₂ 196.58 Lower solubility, halogenated stability

Notes:

  • The hydroxy derivative exhibits greater acidity (due to -OH) compared to methoxy (-OCH₃) and chloro (-Cl) analogs, enhancing its solubility in polar solvents like water.
  • Methoxy groups increase lipophilicity, favoring membrane permeability in drug design .
  • Chloro and bromo substituents (e.g., 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, CAS 1000341-77-4) enhance reactivity for cross-coupling reactions .

Stability and Reactivity

  • Hydroxy group : Prone to oxidation, necessitating protective strategies (e.g., acetylation) during synthesis.
  • Chloro group : Enhances electrophilicity, facilitating nucleophilic aromatic substitution .
  • Nitro derivatives (e.g., 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, CAS 1190312-84-5): Exhibit strong electron-withdrawing effects, stabilizing negative charges in intermediates .

Biological Activity

6-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1190313-23-5) is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, outlining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N2O3. The presence of both hydroxyl and carboxylic acid functional groups enhances its reactivity and biological properties, making it a valuable compound for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Notably, it has been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are critical in processes such as cell proliferation and angiogenesis. This inhibition may lead to reduced tumor growth and induction of apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been evaluated for its effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Breast Cancer5.0FGFR inhibition leading to apoptosis
Lung Cancer8.0Induction of cell cycle arrest
Colon Cancer4.5Inhibition of proliferation

The compound's ability to induce apoptosis and inhibit proliferation highlights its potential as a therapeutic agent against certain cancers .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Mycobacterium tuberculosis<0.15

These findings suggest that the compound could be developed as a novel antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in breast cancer models revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study utilized both in vitro and in vivo models to assess the compound's effects on cell viability and tumor growth.

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial activity of this compound against Mycobacterium tuberculosis. The results indicated that it exhibited potent activity with an MIC value significantly lower than standard treatments, suggesting its potential as a new therapeutic option for tuberculosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, and how are intermediates characterized?

  • Answer: A typical synthesis involves hydrolysis of ester precursors under basic conditions. For example, lithium hydroxide (LiOH·H₂O) is used to hydrolyze methyl esters, as demonstrated in analogous pyrrolo-pyridine systems . Key intermediates are characterized via 1H^1H-NMR (e.g., δ 12.25 ppm for NH protons in DMSO-d₆) and ESI-MS (e.g., m/z 271.05 [M+H]+^+) to confirm structural integrity .

Q. Which functional groups in this compound are reactive under standard laboratory conditions?

  • Answer: The hydroxy (-OH) and carboxylic acid (-COOH) groups are primary reactive sites. The hydroxy group can undergo alkylation or acylation, while the carboxylic acid is amenable to amide formation via coupling reagents like HATU or DCC . The pyrrolo-pyridine core may participate in electrophilic substitution reactions at electron-rich positions .

Q. What analytical techniques are essential for purity assessment?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 97.34% purity) and liquid chromatography-mass spectrometry (LC-MS) are critical. 1H^1H-NMR in DMSO-d₆ or CDCl₃ resolves proton environments, while elemental analysis confirms stoichiometry .

Q. How does solubility impact experimental design for this compound?

  • Answer: The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or aqueous bases. Pre-solubilization in DMSO is recommended for biological assays, while alkaline buffers (pH > 8) enhance aqueous solubility .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

  • Answer: Yield optimization requires controlled reaction conditions. For example, tert-butyloxycarbonyl (Boc) protection of amine intermediates minimizes side reactions during multi-step syntheses . Microwave-assisted synthesis or catalytic systems (e.g., Pd for Suzuki coupling) improve efficiency in analogous heterocycles .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Answer: Contradictions often arise from tautomerism or residual solvents. Deuterated solvents (DMSO-d₆) suppress exchangeable protons, while 2D NMR (COSY, HSQC) clarifies coupling patterns. For example, a singlet at δ 13.99 ppm in DMSO-d₆ corresponds to a stable NH proton in the pyrrolo-pyridine core .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Answer: The compound is prone to degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions due to protonation/deprotonation of the carboxylic acid and hydroxy groups. Stability studies using LC-MS at 25°C show >90% integrity in neutral buffers (pH 6–8) over 24 hours .

Q. What methodologies enable regioselective functionalization of the pyrrolo-pyridine scaffold?

  • Answer: Directed ortho-metalation (DoM) with LDA or TMP-Li targets specific positions. For instance, halogenation at the 4-position of the pyrrolo-pyridine core is achieved via N-directed lithiation . Computational modeling (DFT) predicts reactive sites based on electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

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